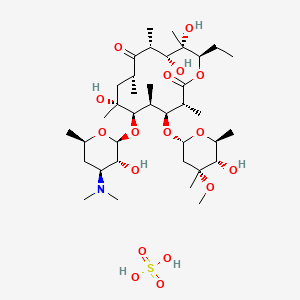
Erythromycin sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erythromycin sulfate is a macrolide antibiotic derived from the bacterium Saccharopolyspora erythraea. It is widely used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound works by inhibiting bacterial protein synthesis, making it effective against a broad spectrum of bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Erythromycin sulfate is typically synthesized through a fermentation process involving the bacterium Saccharopolyspora erythraea. The fermentation broth is then subjected to extraction and purification processes to isolate erythromycin. The isolated erythromycin is then converted to this compound by reacting it with sulfuric acid .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using optimized strains of Saccharopolyspora erythraea. The fermentation process is carefully controlled to maximize yield and purity. After fermentation, the broth undergoes several purification steps, including solvent extraction, crystallization, and drying, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Erythromycin sulfate undergoes various chemical reactions, including:
Oxidation: Erythromycin can be oxidized to form erythromycin oxime.
Reduction: Reduction of erythromycin can lead to the formation of erythralosamine.
Substitution: Erythromycin can undergo substitution reactions to form derivatives like erythromycin estolate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as acetic anhydride and methanesulfonic acid are employed.
Major Products Formed
Oxidation: Erythromycin oxime
Reduction: Erythralosamine
Substitution: Erythromycin estolate
Aplicaciones Científicas De Investigación
Erythromycin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of macrolide antibiotics and their chemical properties.
Biology: Employed in research on bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections and its potential use in combination therapies.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mecanismo De Acción
Erythromycin sulfate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria. The primary molecular target is the 23S rRNA within the 50S ribosomal subunit. By blocking the translocation of peptides, this compound effectively halts bacterial protein synthesis .
Comparación Con Compuestos Similares
Erythromycin sulfate is often compared with other macrolide antibiotics, such as:
Azithromycin: Known for its longer half-life and better tissue penetration.
Clarithromycin: Noted for its improved acid stability and broader spectrum of activity.
Roxithromycin: Offers better gastrointestinal tolerance and fewer drug interactions.
This compound is unique due to its well-established safety profile and extensive clinical use. It remains a valuable option for patients allergic to penicillin and those requiring an alternative macrolide antibiotic .
Propiedades
Número CAS |
7184-72-7 |
|---|---|
Fórmula molecular |
C37H69NO17S |
Peso molecular |
832.0 g/mol |
Nombre IUPAC |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;sulfuric acid |
InChI |
InChI=1S/C37H67NO13.H2O4S/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-5(2,3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,1,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 |
Clave InChI |
XTSSJGRRFMNXGO-YZPBMOCRSA-N |
SMILES isomérico |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |
SMILES canónico |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















